molecular formula C26H21N3O5 B271131 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate

Cat. No. B271131
M. Wt: 455.5 g/mol
InChI Key: JWROFNUSLCLIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate, also known as MI-DPCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MI-DPCB is a derivative of benzoic acid and is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate is not fully understood. However, studies have shown that 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate induces apoptosis in cancer cells by activating the caspase pathway. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate also inhibits the activity of matrix metalloproteinases which are enzymes involved in cancer invasion and metastasis.
Biochemical and Physiological Effects:
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate has been shown to have low toxicity and does not exhibit any significant adverse effects on normal cells. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate has been shown to accumulate in the brain and has potential applications in the treatment of neurological disorders. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate has also been shown to have anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate in lab experiments include its low toxicity, ability to cross the blood-brain barrier, and anticancer activity. The limitations of using 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate in lab experiments include its limited solubility in water and the need for specialized equipment to carry out imaging studies.

Future Directions

For the research on 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate include the development of new synthesis methods to improve the yield and purity of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate. Further studies are needed to fully understand the mechanism of action of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate and its potential applications in cancer therapy, drug delivery, and imaging. Future studies should also focus on the development of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate-based therapeutics for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate involves the reaction of 2-[(diphenylamino)carbonyl]benzoic acid with 5-methylisoxazole-3-carboxylic acid hydrazide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using chromatography techniques to obtain pure 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate.

Scientific Research Applications

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate has potential applications in various fields of scientific research including cancer therapy, drug delivery, and imaging. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate has been shown to exhibit anticancer activity against various cancer cell lines including breast, prostate, and lung cancer cells. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate has also been used as a drug delivery agent due to its ability to cross the blood-brain barrier and accumulate in the brain. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate has also been used as a contrast agent in imaging studies due to its fluorescent properties.

properties

Product Name

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate

Molecular Formula

C26H21N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(diphenylcarbamoyl)benzoate

InChI

InChI=1S/C26H21N3O5/c1-18-16-23(28-34-18)27-24(30)17-33-26(32)22-15-9-8-14-21(22)25(31)29(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16H,17H2,1H3,(H,27,28,30)

InChI Key

JWROFNUSLCLIRF-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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